

C.I. Reactive Red 2 hydrolysis kinetics and prevention in dye baths

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Compound of Interest

Compound Name: **C.I. Reactive red 2**

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Technical Support Center: C.I. Reactive Red 2

This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis kinetics and prevention of **C.I. Reactive Red 2** in aqueous dye bath environments.

Frequently Asked Questions (FAQs)

Q1: What is **C.I. Reactive Red 2** and how does it function?

A: **C.I. Reactive Red 2** is a monoazo reactive dye belonging to the dichlorotriazine class.^[1] Its chemical formula is $C_{19}H_{10}Cl_2N_6Na_2O_7S_2$.^[2] The dye functions by forming a covalent bond between the reactive dichlorotriazine group and the nucleophilic hydroxyl (-OH) groups of cellulosic fibers (like cotton) or the amino (-NH₂) groups of protein fibers (like wool and silk) under alkaline conditions.^{[3][4]} This covalent bond is responsible for the high wash fastness of reactive dyes.^[5]

Q2: What is hydrolysis in the context of **C.I. Reactive Red 2**?

A: Hydrolysis is a chemical reaction where a molecule of **C.I. Reactive Red 2** reacts with a water molecule (H₂O) instead of the fiber.^[6] Under the alkaline conditions required for dyeing, the hydroxyl ions (OH⁻) from water compete with the cellulosate ions from the fiber to react with the dye's reactive group.^{[7][8]} This reaction deactivates the dye by replacing a chlorine

atom on the triazine ring with a hydroxyl group, forming a non-reactive hydroxy-derivative.[8] This hydrolyzed dye can no longer form a covalent bond with the fiber.[9]

Q3: Why is preventing the hydrolysis of **C.I. Reactive Red 2** critical during experiments?

A: Preventing hydrolysis is crucial for several reasons:

- Reduced Fixation Efficiency: Hydrolyzed dye cannot react with the fiber, leading to a lower color yield and a lighter shade than intended.[6] This results in a significant waste of the dye, with wastage rates potentially reaching 40-60%. [7]
- Poor Wash Fastness: The hydrolyzed dye has a low affinity for the fiber but can be physically adsorbed onto its surface.[8] This loosely bound dye is easily removed during subsequent washing, leading to color bleeding and poor wash fastness properties.[8][10]
- Increased Effluent Load: The unfixed, hydrolyzed dye is washed out into the wastewater, increasing the pollution load and requiring more extensive (and costly) effluent treatment.[5][7]
- Inconsistent Results: Uncontrolled hydrolysis can lead to poor reproducibility between experiments, with uneven or blotchy shades.[6]

Troubleshooting Guide

Problem 1: Low Color Yield or Lighter Than Expected Shades

- Possible Cause: Excessive hydrolysis of **C.I. Reactive Red 2** in the dye bath.
- Troubleshooting Steps:
 - Verify Temperature: Ensure the dye bath temperature is within the recommended range. For cold brand reactive dyes like those with triazine groups, dissolving and application temperatures should ideally not exceed 40°C, as higher temperatures significantly accelerate hydrolysis.[7][9]
 - Check pH Level: An excessively high pH increases the concentration of hydroxyl ions, favoring hydrolysis. The optimal pH for dyeing cellulosic fibers is typically between 10 and

11.[3][9] Ensure the alkali concentration is appropriate for the desired shade depth and liquor ratio.

- Minimize Dye & Alkali Contact Time: Prepare the dye solution and the alkali (e.g., sodium carbonate) solution separately and mix them only immediately before starting the dyeing process.[7][8] Do not let the activated dye solution stand for a long time before use.
- Review Liquor Ratio: A longer liquor ratio (higher volume of water per weight of fabric) can increase the extent of hydrolysis. Use the recommended liquor ratio for the procedure.[7]

Problem 2: Poor Wash Fastness and Color Bleeding

- Possible Cause: Insufficient removal of hydrolyzed dye from the fiber after dyeing.
- Troubleshooting Steps:
 - Implement Rigorous Washing: After the fixation step, a thorough washing or "soaping" process is essential. This is often a more laborious step than the dyeing itself.[7]
 - Use Hot Water and Detergent: Wash the dyed substrate with a detergent solution at a high temperature (e.g., boiling) to effectively strip the physically adsorbed, hydrolyzed dye from the fiber surface.[8]
 - Optimize Salt Concentration: While salt is necessary for the exhaustion of the dye onto the fiber, excessively high electrolyte concentrations in the dye bath can sometimes lead to more hydrolyzed dye being adsorbed.[10] Use the optimal salt concentration for the specific process.

Problem 3: Inconsistent and Unreproducible Dyeing Results

- Possible Cause: Variable rates of hydrolysis between experimental runs.
- Troubleshooting Steps:
 - Standardize All Parameters: Strictly control all factors that influence hydrolysis for every experiment. This includes temperature, pH, time, liquor ratio, and the order and timing of chemical additions.[7][10]

- Control Dye Storage: Reactive dyes can hydrolyze over time, even during storage, especially if exposed to moisture.^{[6][10]} Store **C.I. Reactive Red 2** in a cool, dry place.
- Prepare Fresh Solutions: Always use freshly prepared dye and alkali solutions for each experiment to ensure consistent reactivity.

Factors Influencing Hydrolysis of C.I. Reactive Red 2

The rate and extent of hydrolysis are primarily affected by several key experimental parameters. Understanding these factors is essential for controlling the reaction.

Parameter	Effect on Hydrolysis Rate	Recommended Control Measures
Temperature	Increases significantly with rising temperature.[7]	Maintain dye bath temperature at the recommended level for the specific application (e.g., 20-40°C for cold brand dyes). [9]
pH (Alkalinity)	Increases as pH rises above neutral.[7]	Use the optimal amount of alkali (e.g., Sodium Carbonate) to achieve the target pH (typically 10-11) for fixation.[3] Avoid excessive alkalinity.
Time	Increases with longer exposure to alkaline conditions.[7]	Mix dye and alkali immediately before use.[8] Adhere to the recommended fixation time; prolonged dyeing increases hydrolysis.
Liquor Ratio	Increases with a longer (more dilute) liquor ratio.[7]	Use the specified liquor ratio for the dyeing method to minimize the excess water available for hydrolysis.
Electrolyte (Salt) Conc.	Decreases hydrolysis up to a certain limit.[7]	Use an optimal concentration of salt (e.g., Sodium Sulfate) to promote dye exhaustion onto the fiber, which indirectly reduces hydrolysis in the bath.
Dye Reactivity	Higher intrinsic reactivity leads to a faster rate of both fixation and hydrolysis.[7]	While inherent to the dye, be aware that more reactive dyes require stricter control over other parameters to minimize hydrolysis.[8]

Experimental Protocols

Protocol 1: Determination of Hydrolysis Kinetics using HPLC

This protocol is adapted from methodologies used for other reactive dyes and allows for the quantitative analysis of **C.I. Reactive Red 2** and its hydrolyzed form.[11][12]

Objective: To measure the rate of hydrolysis of **C.I. Reactive Red 2** under specific pH and temperature conditions.

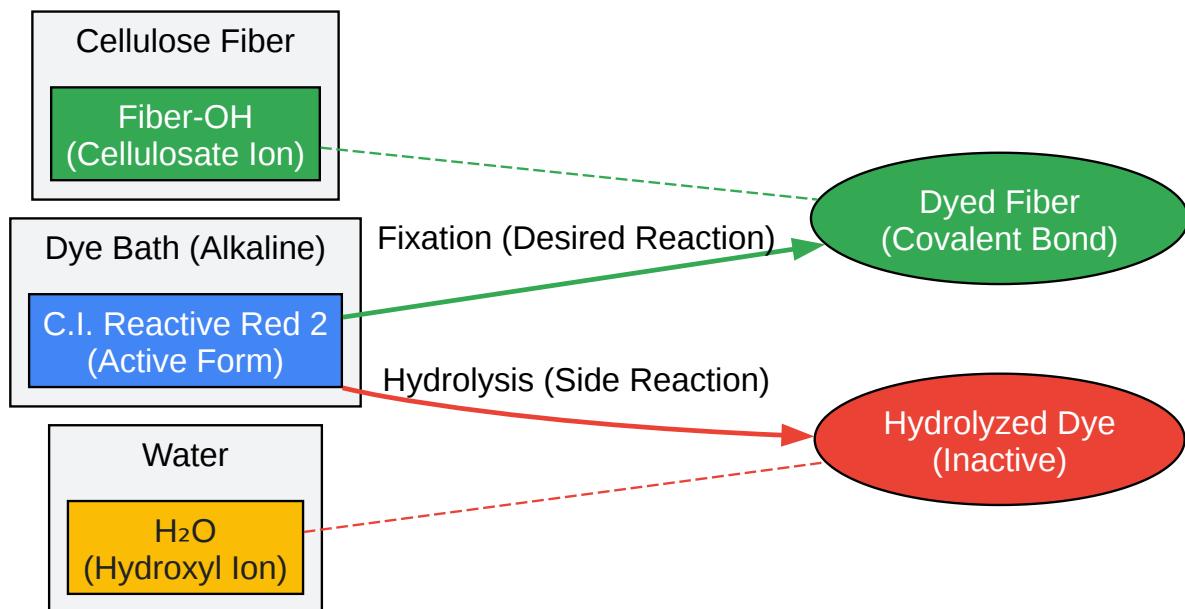
Methodology:

- Preparation of Dye Bath:
 - Prepare an aqueous solution of **C.I. Reactive Red 2** at the desired concentration (e.g., 1 g/L).
 - Prepare the required salt (e.g., Na₂SO₄) and alkali (e.g., Na₂CO₃) solutions separately.
 - In a temperature-controlled reaction vessel, add the dye and salt solutions and bring to the target temperature (e.g., 40°C).
- Initiation of Reaction:
 - To start the hydrolysis reaction, add the pre-heated alkali solution to the dye bath to achieve the target pH (e.g., 11.0). Start a timer immediately.
- Sample Collection:
 - Withdraw aliquots (e.g., 5 mL) from the dye bath at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).
 - Immediately neutralize each aliquot to pH 7 with a dilute acid (e.g., 0.1M HCl) to quench the hydrolysis reaction.[11]
 - Dilute the neutralized sample to a known volume with deionized water.
- HPLC Analysis:
 - Filter the samples through a 0.45 µm syringe filter before injection.

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient elution using two solvents is typically effective. For example, Solvent A: Acetonitrile; Solvent B: Aqueous buffer (e.g., ammonium phosphate). The gradient will depend on the specific column and system.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detector: UV-Vis detector set at the maximum absorbance wavelength (λ_{max}) of **C.I. Reactive Red 2**.

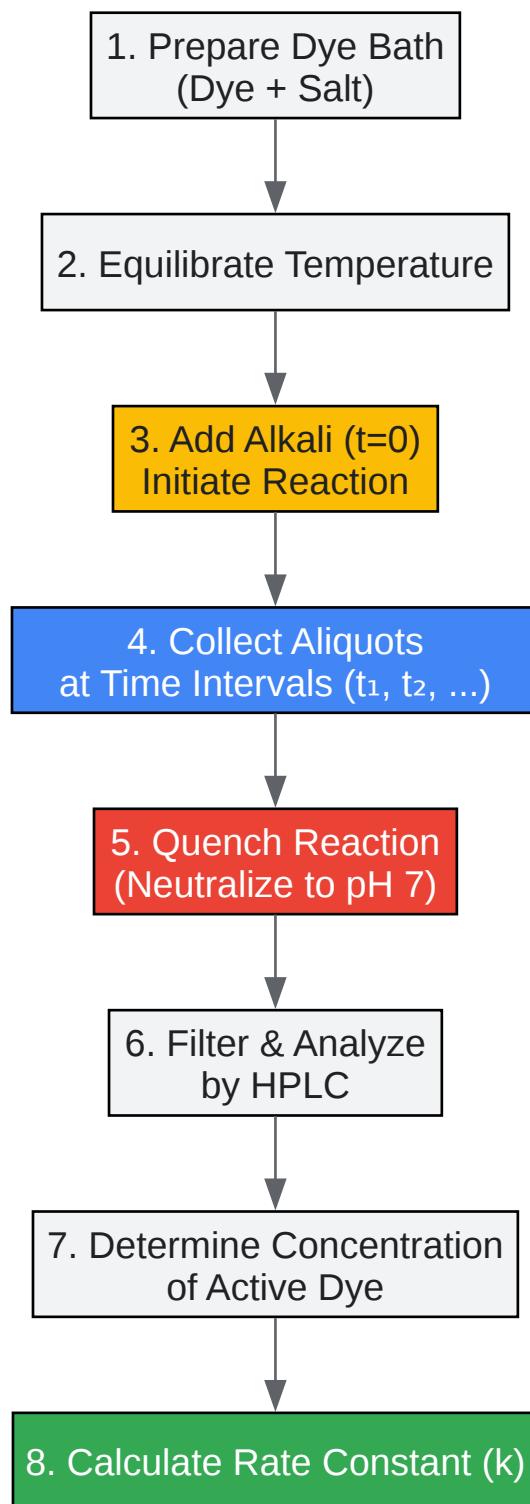
- Data Analysis:
 - The unhydrolyzed (active) and hydrolyzed forms of the dye will elute at different retention times.
 - Calculate the concentration of the unhydrolyzed dye at each time point (C_t) using a calibration curve.
 - Plot $\ln(C_t/C_0)$ versus time, where C_0 is the initial concentration.
 - The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis under the tested conditions.

Visualizations



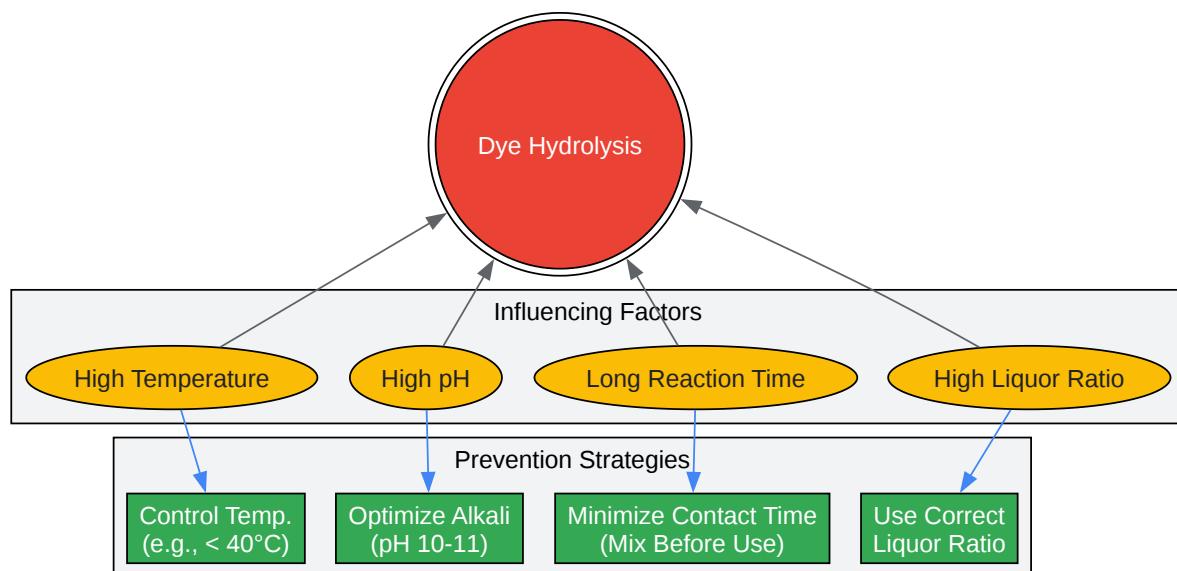
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Caption: Competing reactions of **C.I. Reactive Red 2** in an alkaline dye bath.



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Caption: Experimental workflow for determining hydrolysis kinetics via HPLC.



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Caption: Key factors influencing hydrolysis and corresponding prevention strategies.

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